1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol
Overview
Description
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is an organic compound that belongs to the class of amino alcohols. These compounds are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon chain. The presence of the phenoxy group (a benzene ring bonded to an oxygen atom) further adds to the compound’s complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: 3,4-dimethylphenol reacts with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form 3-(3,4-dimethylphenoxy)-1,2-epoxypropane.
Amination: The epoxy compound is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides (Cl-, Br-), thiols (R-SH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural features.
Industry: Could be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The phenoxy group could facilitate binding to hydrophobic pockets, while the amino and hydroxyl groups could form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3-phenoxy-propan-2-ol: Lacks the dimethyl groups on the phenoxy ring.
1-Amino-3-(4-methyl-phenoxy)-propan-2-ol: Has a single methyl group on the phenoxy ring.
1-Amino-3-(3,4-dichloro-phenoxy)-propan-2-ol: Contains chlorine atoms instead of methyl groups.
Uniqueness
1-Amino-3-(3,4-dimethyl-phenoxy)-propan-2-ol is unique due to the presence of two methyl groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. These structural differences can lead to variations in physical properties, chemical reactivity, and biological activity.
Properties
IUPAC Name |
1-amino-3-(3,4-dimethylphenoxy)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLIPVMAVDUPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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